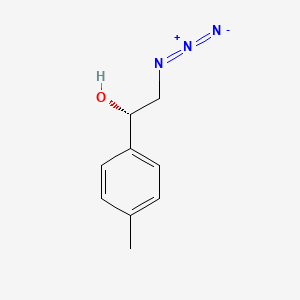

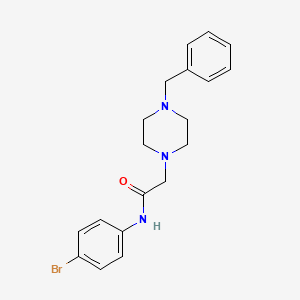

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, also known as 2-azido-1-(4-methylphenyl)ethan-1-ol or 2-Azido-1-Methylphenylethanol, is an organic compound and a member of the phenylethanol family. It is a colorless, crystalline solid that is soluble in water and alcohols. This compound has a wide range of applications in the scientific and industrial fields and is used as a reagent, catalyst, and intermediate in various syntheses.

Aplicaciones Científicas De Investigación

Organoelectrosynthesis

Research by Plzak and Wendt (1983) demonstrates the application of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in organoelectrosynthesis. They focused on the addition of anodically generated azide radicals to styrene, leading to various organic compounds containing the azido group. This work emphasizes the utility of azido compounds in electrochemical synthesis, highlighting their role in producing diverse organic products (Plzak & Wendt, 1983).

Solid-Phase Peptide Synthesis

Tornøe, Christensen, and Meldal (2002) explored the incorporation of azido groups, like those in (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, into peptides. Their study demonstrates a copper(I)-catalyzed cycloaddition of terminal alkynes to azides on a solid phase, which is critical for constructing diverse peptide structures. This method proves essential for peptide synthesis involving azido groups (Tornøe, Christensen, & Meldal, 2002).

NMR Spectral Analysis

Coxon, Cambridge, and Nam (2004) demonstrated the use of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol derivatives in nuclear magnetic resonance (NMR) spectral studies. They focused on identifying β-prochiral protons in chiral esters, providing valuable information for structural analysis in organic chemistry (Coxon, Cambridge, & Nam, 2004).

Cyclization Reactions

Meng, Ge, Yang, and Wang (2011) utilized azido-phenyl-ethanones similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in cyclization reactions. Their work highlights the potential of azido compounds in organic synthesis, particularly in forming aminobenzofuran derivatives under mild conditions (Meng, Ge, Yang, & Wang, 2011).

QSAR Analysis in Antioxidant Research

Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, and Rakhimova (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis of compounds similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol. Their focus on antioxidant activities in new derivatives highlights the potential of azido compounds in the development of antioxidants (Drapak et al., 2019).

Photoinduced Copper-Catalyzed Azide-Alkyne Cycloaddition

Arslan and Tasdelen (2016) explored the use of azide compounds in the creation of inorganic/organic hybrid thermosets through a photoinduced copper-catalyzed azide–alkyne cycloaddition. This technique is crucial for developing high-performance materials with diverse applications (Arslan & Tasdelen, 2016).

Propiedades

IUPAC Name |

(1S)-2-azido-1-(4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZBTHFXINDRDG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2422068.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

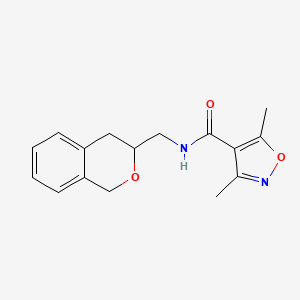

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)

![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)

![1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422083.png)

![N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide](/img/structure/B2422084.png)

![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)